4,5-Dichloro-3(2H)-pyridazinone, also known as 4,5-dichloro-3-hydroxypyridazine, is a heterocyclic compound with a pyridazinone core structure. The origin and specific significance in scientific research for this particular compound are not well documented in readily available scientific literature []. However, pyridazinones as a class have been explored for various applications, including herbicides, fungicides, and pharmaceuticals.
4,5-Dichloro-3(2H)-pyridazinone has a six-membered pyridazinone ring structure with two chlorine atoms substituted at positions 4 and 5, and a hydroxyl group (-OH) at position 3 (hence the alternative name). The molecule is relatively small with a molecular weight of 164.98 g/mol [].
4,5-Dichloro-3(2H)-pyridazinone serves as a valuable building block in the synthesis of various pyridazinone derivatives, which are a class of heterocyclic compounds with diverse potential applications in medicinal chemistry [].
Studies have shown its utility in the synthesis of:
The reaction typically involves the condensation of 4,5-dichloro-3(2H)-pyridazinone with N-benzylaminoethanol under specific conditions [].
Irritant